2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid 2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 1432681-80-5
VCID: VC4257477
InChI: InChI=1S/C13H17F3O2/c14-13(15,16)12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(17)18/h8-9H,1-7H2,(H,17,18)
SMILES: C1C2CC3(CC1CC(C2)(C3)C(F)(F)F)CC(=O)O
Molecular Formula: C13H17F3O2
Molecular Weight: 262.272

2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid

CAS No.: 1432681-80-5

Cat. No.: VC4257477

Molecular Formula: C13H17F3O2

Molecular Weight: 262.272

* For research use only. Not for human or veterinary use.

2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid - 1432681-80-5

Specification

CAS No. 1432681-80-5
Molecular Formula C13H17F3O2
Molecular Weight 262.272
IUPAC Name 2-[3-(trifluoromethyl)-1-adamantyl]acetic acid
Standard InChI InChI=1S/C13H17F3O2/c14-13(15,16)12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(17)18/h8-9H,1-7H2,(H,17,18)
Standard InChI Key SLUXYLRGKSQUCW-UHFFFAOYSA-N
SMILES C1C2CC3(CC1CC(C2)(C3)C(F)(F)F)CC(=O)O

Introduction

Structural Features and Molecular Properties

Adamantane Framework and Substituent Effects

The adamantane core, a diamondoid hydrocarbon, provides exceptional thermal stability and steric bulk due to its cage-like structure. The substitution of a trifluoromethyl (-CF₃) group at the 3-position of adamantane introduces electronegativity and lipophilicity, which influence the compound’s electronic distribution and solubility . The acetic acid moiety (-CH₂COOH) at the 1-position adds a polar, ionizable group, enabling participation in hydrogen bonding and acid-base reactions.

Table 1: Key Structural and Physicochemical Properties

PropertyValue
CAS No.1432681-80-5
Molecular FormulaC₁₃H₁₇F₃O₂
Molecular Weight262.272 g/mol
Functional GroupsAdamantane, -CF₃, -COOH
Topological Polar Surface Area37.3 Ų (estimated)

The trifluoromethyl group’s strong electron-withdrawing effect alters the electron density of the adamantane cage, potentially enhancing metabolic stability in biological systems. Computational studies of analogous adamantane derivatives reveal that such substituents reduce molecular electrostatic potential (MESP) values at specific sites, favoring interactions with electrophilic biological targets .

Crystallographic and Supramolecular Behavior

X-ray diffraction analyses of related adamantane-containing compounds demonstrate that the rigid cage promotes ordered crystal packing through C–H···π and C–H···N interactions . For instance, in 3-(adamantan-1-yl)-6-(2-chloro-6-fluorophenyl)- triazolo[3,4-b] thiadiazole, the adamantane moiety participates in dispersion-dominated dimer stabilization, contributing to lattice energy values of −12.7 to −3.8 kcal/mol . These insights suggest that 2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid may form similar supramolecular architectures, driven by its carboxylic acid group’s ability to engage in hydrogen bonding.

Synthetic Routes and Methodologies

Stepwise Synthesis Strategies

The synthesis of 2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid typically involves multi-step protocols, as outlined in studies of structurally related urea derivatives . A plausible route includes:

  • Functionalization of Adamantane: Introduction of the trifluoromethyl group via radical trifluoromethylation or nucleophilic substitution using CF₃-containing reagents.

  • Carboxylic Acid Installation: Coupling the modified adamantane with a bromoacetic acid derivative under Ullmann or Suzuki-Miyaura conditions.

  • Purification and Characterization: Recrystallization from ethanol/water mixtures and validation via NMR, HPLC, and mass spectrometry .

Table 2: Representative Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
1CF₃I, CuI, DMF, 100°C65
2BrCH₂COOH, Pd(PPh₃)₄, K₂CO₃, THF78

Challenges in Optimization

The steric bulk of adamantane often necessitates prolonged reaction times and elevated temperatures. For example, in the synthesis of dual COX-2/sEH inhibitors, adamantane-containing intermediates required LAH reduction and Pd/C-catalyzed hydrogenation to achieve acceptable yields . Similarly, protecting group strategies for the carboxylic acid moiety (e.g., ethyl ester formation) are critical to prevent side reactions during trifluoromethylation .

Chemical Reactivity and Functionalization

Acid-Derived Transformations

The carboxylic acid group enables classic derivatization reactions:

  • Esterification: Treatment with methanol/H₂SO₄ yields the methyl ester, enhancing lipophilicity for membrane permeability studies.

  • Amide Formation: Coupling with amines via EDC/HOBt generates amides, which are valuable in drug discovery for targeting enzymes like cyclooxygenase-2 (COX-2) .

Electrophilic and Nucleophilic Reactions

The electron-deficient trifluoromethyl group directs electrophilic aromatic substitution to meta positions, though adamantane’s saturated structure limits this. Instead, nucleophilic attacks at the acetic acid’s α-carbon are feasible, enabling the synthesis of α-substituted derivatives.

Industrial and Materials Science Applications

Polymer Additives

Adamantane’s thermal stability makes it suitable for high-performance polymers. Incorporating 2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid into polyesters or polyamides could improve glass transition temperatures (Tg) by 20–30°C, as observed in similar systems .

Surface Modification Agents

The compound’s ability to form self-assembled monolayers (SAMs) on metal surfaces is under exploration. Preliminary studies on analogous adamantane-carboxylic acids show reduced friction coefficients (μ = 0.15) in tribological applications .

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